Zinc pivalate dihydrate

Description

Significance of Zinc Carboxylates in Coordination Chemistry

Zinc carboxylates represent a significant class of compounds in coordination chemistry due to their versatile coordination modes and the diverse structures they can form. mdpi.comresearchgate.net These compounds often serve as nodes in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The carboxylate group can coordinate to zinc ions in various ways, including monodentate, bidentate (chelating or bridging), and more complex bridging modes that link multiple metal centers. mdpi.comresearchgate.net This versatility allows for the formation of structures with different dimensionalities, from simple dimers to one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.govacs.org The properties of these materials, such as porosity, luminescence, and catalytic activity, are highly dependent on the nature of the carboxylate ligand and the resulting coordination geometry around the zinc(II) ion. mdpi.comresearchgate.net

Overview of Pivalate (B1233124) Ligand Chemistry in Metal Complexes

The pivalate ligand, the anion of pivalic acid, is characterized by a sterically demanding tert-butyl group. This steric bulk significantly influences the coordination environment of metal ions, often leading to the formation of discrete polynuclear complexes rather than extended polymeric structures. mdpi.com The pivalate ligand's coordination behavior can range from simple monodentate to various bridging modes, such as syn-syn, syn-anti, and anti-anti bridging between two or more metal centers. researchgate.net The presence of the bulky tert-butyl group can also create coordinatively unsaturated sites on the metal centers, which can be exploited for catalysis and other applications. acs.org The interplay between the electronic properties of the metal ion and the steric demands of the pivalate ligand dictates the final structure and reactivity of the resulting metal complex. researchgate.net

Scope and Research Focus of Zinc Pivalate Dihydrate

Interactive Data Table: Properties of Zinc Pivalate

| Property | Value |

| Chemical Formula | C10H18O4Zn |

| Molecular Weight | 267.62 g/mol |

| Appearance | White solid |

| CAS Number | 15827-10-8 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H22O6Zn |

|---|---|

Molecular Weight |

303.7 g/mol |

IUPAC Name |

zinc;2,2-dimethylpropanoate;dihydrate |

InChI |

InChI=1S/2C5H10O2.2H2O.Zn/c2*1-5(2,3)4(6)7;;;/h2*1-3H3,(H,6,7);2*1H2;/q;;;;+2/p-2 |

InChI Key |

KOFRVZCEIFUBDR-UHFFFAOYSA-L |

Canonical SMILES |

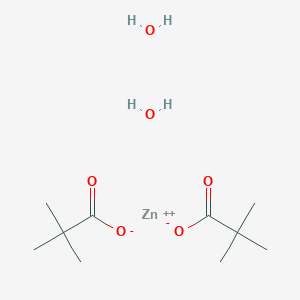

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].O.O.[Zn+2] |

Origin of Product |

United States |

Advanced Structural Characterization Techniques and Coordination Architectures

X-ray Crystallography Studies

X-ray crystallography stands as the most definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. mdpi.com Both single-crystal and powder X-ray diffraction techniques have been pivotal in characterizing the various structural manifestations of zinc pivalate (B1233124).

| Compound | Formula | Coordination Geometry | Key Features | CCDC No. |

|---|---|---|---|---|

| [Zn(Piv)2(Pyzphen)] | C22H24N4O4Zn | Distorted Trigonal Prism | Mononuclear structure with a ZnN2O4 coordination unit. | 1912821 researchgate.net |

Zinc pivalate exhibits a strong tendency to form oligomeric and polymeric structures.

Binuclear Complexes: Dimeric structures, where two zinc centers are linked by bridging ligands, are common. In the binuclear complex [Zn2(piv)2(dab)2(Hdab)2]·4piv·2H2O (where dab is 1,4-diaminobutane), the dab ligand acts as a bridge between the two zinc ions. researchgate.net

Trinuclear Complexes: Trinuclear zinc pivalate complexes have also been identified. An X-ray crystallographic analysis of a hydrazone-based Zn(II) complex revealed a trinuclear structure where the zinc atoms are linked by a diazine bridge and two pivalate bridges. researchgate.net Another example is a heteroleptic homotrinuclear complex, Zn3(valhydr)2(RhB)2(EtOH)22, where the zinc ions are arranged linearly. researchgate.net

1D Chains: The formation of one-dimensional (1D) coordination polymers is a characteristic feature of zinc pivalate. In the structure of {Zn(Piv)2}n, each zinc atom is linked to neighboring zinc atoms through two bidentate bridging carboxylate groups, forming one-dimensional polymer chains. researchgate.net These chains can exhibit a zig-zag conformation. elsevierpure.comdntb.gov.ua The Zn···Zn distances within these chains can be alternating. researchgate.net

2D Networks: The extension of coordination from 1D chains to two-dimensional (2D) networks is also possible. By using appropriate linker molecules, 2D lamellar structures with a square lattice (sql) topology can be formed. mdpi.com In such structures, the mononuclear Zn(II) ion can act as a 4-connected node. mdpi.comrsc.org

| Structural Type | Example Compound | Key Structural Features | Reference |

|---|---|---|---|

| Binuclear | [Zn2(piv)2(dab)2(Hdab)2]·4piv·2H2O | Two Zn centers bridged by dab ligands. | researchgate.net |

| Trinuclear | Hydrazone-based complex | Three Zn atoms linked by diazine and pivalate bridges. | researchgate.net |

| 1D Chain | {Zn(Piv)2}n | Neighboring Zn atoms linked by two bidentate bridging carboxylate groups. | researchgate.net |

| 2D Network | [Zn(μ-3-DPPy)(μ-BDC)]n | Mononuclear Zn(II) nodes forming a sql network topology. | mdpi.com |

The zinc(II) ion, with its d¹⁰ electronic configuration, is flexible in its coordination preferences and can adopt various geometries. nih.gov

Tetrahedral: This is a very common coordination geometry for zinc. nih.gov In the 1D coordination polymer {Zn(Piv)2}n, each zinc atom exhibits a distorted tetrahedral coordination, being bonded to four oxygen atoms from four different pivalate anions. researchgate.net The Zn-O bond lengths in this tetrahedral environment are in the range of 1.960–2.001 Å. researchgate.net

Octahedral: Six-coordinate octahedral geometry is also frequently observed for zinc complexes. nih.gov In a trinuclear zinc complex with rhodamine B, the central zinc ion presents an elongated octahedral geometry. researchgate.net

Square Pyramidal: Five-coordinate geometries, such as square pyramidal, are also known for zinc. mdpi.com In the aforementioned trinuclear complex, the external zinc ions are pentacoordinated with a distorted square pyramidal stereochemistry. researchgate.net

Trigonal Prism: A less common, distorted trigonal prism geometry has been observed for the mononuclear complex [Zn(Piv)2(Pyzphen)]. researchgate.net

Five-Coordinate: Besides square pyramidal, trigonal bipyramidal is another common geometry for five-coordinate zinc complexes. researchgate.net

| Coordination Geometry | Example Compound/Structure | Coordination Number | Key Features | Reference |

|---|---|---|---|---|

| Distorted Tetrahedral | {Zn(Piv)2}n | 4 | Zn-O bond lengths: 1.960-2.001 Å. | researchgate.net |

| Distorted Octahedral | [Zn(A1)2(H2O)2] | 6 | Zn center is on an inversion center. | nih.gov |

| Distorted Square Pyramidal | [Zn(L1)(CH3COO)(H2O)] | 5 | Water molecule in the apical position. | mdpi.com |

| Distorted Trigonal Prism | [Zn(Piv)2(Pyzphen)] | 6 | ZnN2O4 coordination unit. | researchgate.net |

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing bulk crystalline materials. It is used to identify crystalline phases, determine phase purity, and can provide information on the unit cell dimensions of a material. The structure of the 1D coordination polymer {Zn(Piv)2}n was determined by X-ray powder diffraction. researchgate.net PXRD is also routinely used to confirm the phase purity of newly synthesized zinc pivalate complexes by comparing the experimental pattern with a pattern simulated from single-crystal X-ray diffraction data. researchgate.net The presence of sharp peaks in a PXRD pattern is indicative of the crystalline nature of the material. govinfo.gov

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. nih.gov In the context of zinc pivalate dihydrate, hydrogen bonding plays a crucial role in the formation of extended supramolecular architectures. The water molecules in the dihydrate can act as both hydrogen bond donors and acceptors, linking different zinc pivalate units together. researchgate.netmdpi.com For example, in the binuclear complex [Zn2(piv)2(dab)2(Hdab)2]·4piv·2H2O, hydrogen bonding contributes to the formation of a supramolecular layer, which enhances the thermal stability of the compound. researchgate.net Other non-covalent interactions, such as π-π stacking, can also play a role in the crystal packing of zinc pivalate complexes containing aromatic ligands. mdpi.com The understanding and control of these weak interactions are central to the field of crystal engineering, which aims to design new solids with desired properties. mdpi.com

Single-Crystal X-ray Diffraction Analysis

Spectroscopic Investigations for Structural Elucidation

The comprehensive characterization of this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the compound's vibrational, electronic, and magnetic properties, which are essential for confirming its structure, assessing its purity, and understanding the local environment of the zinc atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone in the structural analysis of this compound. These methods probe the vibrational modes of the molecule, offering a detailed fingerprint of its functional groups and their coordination environment.

The analysis of zinc carboxylates by IR and Raman spectroscopy primarily focuses on the vibrational modes of the carboxylate group (COO⁻). The positions and separation of the antisymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group are particularly diagnostic of its coordination mode with the zinc cation. For zinc pivalate, a bidentate bridging coordination of the carboxylate groups is a key structural feature. The splitting observed in the symmetric and antisymmetric vibrational bands is indicative of asymmetry in the zinc-oxygen bonds.

A reported IR spectrum for zinc pivalate, measured using attenuated total reflectance (ATR) on a neat sample, displays several characteristic absorption bands. While the hydration state of this particular sample was not explicitly stated, the data provides valuable insight into the compound's vibrational characteristics.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2962, 2929 | C-H stretching vibrations of the tert-butyl group |

| 1606, 1534 | Antisymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching vibrations |

| 1481, 1457, 1426 | C-H bending vibrations of the tert-butyl group |

| 1378, 1361 | Symmetric and asymmetric deformations of the C-(CH₃)₃ group |

| 1228 | C-C stretching of the tert-butyl group |

| 1031 | Rocking vibrations of the CH₃ groups |

| 937, 899 | C-C stretching and C-H rocking vibrations |

| 791 | Rocking vibrations of the CH₃ groups |

| 609 | COO⁻ bending modes |

Specific Raman spectroscopic data for this compound is not extensively detailed in the available literature. However, based on the principles of vibrational spectroscopy, the Raman spectrum would be expected to show complementary information to the IR spectrum. The symmetric vibrations, in particular the symmetric COO⁻ stretch, are often strong in the Raman spectrum. The Zn-O stretching vibrations, typically found at lower frequencies, would also be observable and provide direct information about the zinc coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in both solution and the solid state. It provides information on the chemical environment of magnetically active nuclei.

Solution-state ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and assess the purity of zinc pivalate. The spectra are typically simple due to the high symmetry of the pivalate ligand.

In the ¹H NMR spectrum, a single sharp singlet is observed for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum displays distinct resonances for the quaternary carbon, the methyl carbons of the tert-butyl group, and the carboxylate carbon. The chemical shifts of these signals are consistent with the structure of the pivalate ligand coordinated to a zinc center. Quantitative NMR (qNMR) can also be employed to determine the purity of the compound with a high degree of accuracy by integrating the signal of a known amount of an internal standard.

Reported solution-state NMR data for zinc pivalate in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is presented below. It is important to note that the source of this data did not explicitly confirm the dihydrate form of the compound.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.08 | Singlet | -C(CH₃)₃ |

| ¹³C | 28.3 | -C(CH₃)₃ | |

| 37.8 | -C(CH₃)₃ | ||

| 184.0 | -COO⁻ |

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the local structure and dynamics of this compound in its native solid form.

⁶⁷Zn Solid-State NMR: The ⁶⁷Zn nucleus is a quadrupolar nucleus, which makes its study by ssNMR challenging due to broad signals. However, advancements in high-field NMR have made the acquisition of ⁶⁷Zn ssNMR spectra more feasible. The ⁶⁷Zn NMR parameters, including the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ), are highly sensitive to the coordination number and geometry of the zinc center. A multi-technique analysis of a series of zinc carboxylates, which included zinc pivalate, utilized ultra-high-field ⁶⁷Zn NMR spectroscopy. This study revealed that the ⁶⁷Zn NMR parameters for zinc pivalate are distinct from other linear-chain zinc carboxylates, suggesting a unique local environment around the zinc atom in the solid state.

¹³C Solid-State NMR: ¹³C ssNMR is used to probe the carbon environments in solid this compound. The spectrum can reveal the presence of different crystalline forms (polymorphism) or non-equivalent pivalate ligands within the crystal lattice through the observation of multiple resonances for chemically equivalent carbons. The chemical shifts of the carboxylate carbons, in particular, can provide insights into the nature of the zinc-carboxylate bonding. The aforementioned multi-technique study also included ¹³C ssNMR analysis of zinc pivalate, noting that its spectrum was distinct from the other zinc carboxylates in the series, with all ¹³C resonances being less shielded.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the zinc(II) ion has a d¹⁰ electronic configuration, meaning it does not exhibit d-d electronic transitions that are characteristic of many transition metal complexes.

Therefore, the UV-Vis spectrum of this compound is expected to be dominated by electronic transitions originating from the pivalate ligand. These transitions are typically of the n → π* and π → π* type associated with the carboxylate functional group. These absorptions are generally found in the deep UV region, often below 250 nm. Any observed absorption bands at higher wavelengths would likely be attributed to charge-transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), although the latter is less probable for a d¹⁰ metal center. Specific experimental UV-Vis spectral data for this compound is not widely reported in the literature.

Mass Spectrometry (HRMS, ESI-TOF) for Molecular Identity and Decomposition Products

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis, is particularly useful.

For this compound, mass spectrometry can be used to confirm its molecular identity. In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. One would expect to observe ions corresponding to the anhydrous zinc pivalate molecule, as well as fragments resulting from the loss of pivalate ligands or other parts of the molecule. The presence of water in the dihydrate may be observed through adducts or by its influence on the ionization process, though it is often lost during analysis.

While detailed mass spectra and fragmentation pathways for isolated this compound are not extensively documented, ESI-MS has been employed to study complex solutions containing organozinc pivalate species. These studies focus on identifying the various zinc-containing complexes present in solution rather than the fragmentation of the parent zinc pivalate compound. The thermal decomposition of zinc carboxylates, in general, leads to the formation of zinc oxide as the final product, with the organic portion fragmenting into smaller molecules.

Photoluminescence (PL) Spectroscopy for Optical Properties

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to probe the electronic structure and optical properties of materials. While specific PL data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related zinc carboxylate compounds, such as zinc acetate (B1210297).

In studies of materials derived from zinc acetate, distinct photoluminescent emissions have been observed. For instance, the host lattice of zinc acetate has been associated with a secondary emission peak at approximately 439 nm. Furthermore, a complex formed between zinc acetate and ascorbic acid under ambient conditions has been shown to exhibit a photoluminescence peak at 473 nm. This luminescence is tunable with wavelength and marks the formation of nanoscale particles. These findings suggest that the carboxylate ligand and the coordination environment of the zinc ion play a crucial role in the photoluminescent behavior of such compounds.

| Compound/Material | Excitation Wavelength (nm) | Emission Peak (nm) | Reference |

|---|---|---|---|

| Zinc Acetate Host Lattice | Not specified | ~439 | researchgate.net |

| Zinc Acetate-Ascorbic Acid Nanoparticles | Not specified | 473 | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons. In the context of this compound, where the Zn(II) ion is diamagnetic (d¹⁰ configuration) and thus EPR-silent, EPR spectroscopy serves as an invaluable tool for identifying and analyzing paramagnetic defects within the crystal lattice. These defects can arise from impurities, radiation damage, or intrinsic structural imperfections.

Initially, at 77 K, an intense EPR signal corresponding to methyl radicals (·CH₃) is observed. As the temperature is raised to 133 K, the methyl radicals decay, and a new EPR signal emerges, which has been identified as the ·CH₂CO₂⁻ radical. aip.org This transformation suggests that the methyl radical abstracts a hydrogen atom from an adjacent acetate ion. aip.org The ·CH₂CO₂⁻ radicals have been found to occupy two magnetically distinct sites within the crystal lattice. aip.org

The analysis of the EPR spectra of these radicals can provide detailed information about their electronic structure and environment, including g-factors and hyperfine coupling constants, which are characteristic of the specific radical and its orientation within the crystal.

| Radical Species | Formation Conditions | Key EPR Observations | Reference |

|---|---|---|---|

| Methyl Radical (·CH₃) | X-ray irradiation at 77 K | Intense initial signal | aip.org |

| ·CH₂CO₂⁻ Radical | Warming to 133 K after irradiation | Forms from the decay of methyl radicals; occupies two magnetically distinct sites | aip.org |

Thermal Behavior and Decomposition Pathways of Zinc Pivalate Dihydrate

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) and its derivative, differential thermogravimetry (DTG), are pivotal in understanding the thermal stability and decomposition kinetics of zinc pivalate (B1233124) dihydrate. These techniques measure the change in mass of a sample as a function of temperature, providing insights into the various stages of decomposition.

The thermal decomposition of zinc pivalate dihydrate typically proceeds in a multi-step process. While specific data for this compound is not extensively documented, the behavior can be inferred from analogous hydrated metal carboxylates, such as zinc acetate (B1210297) dihydrate. The decomposition is expected to occur in distinct stages:

Dehydration: The initial stage involves the loss of water molecules of crystallization. This process generally occurs at relatively low temperatures.

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous zinc pivalate decomposes at higher temperatures. This stage involves the breakdown of the pivalate ligands.

Formation of Final Residue: The ultimate product of the thermal decomposition in an inert atmosphere is typically a stable metal oxide, in this case, zinc oxide (ZnO).

The DTG curve, which represents the rate of mass change, will show distinct peaks corresponding to the maximum rate of decomposition for each of these stages. The temperatures at which these peaks occur are indicative of the thermal stability of the compound. For anhydrous zinc pivalate, sublimation can also be a competing process during heating.

Table 1: Hypothetical Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 50 - 150 | ~11.9% | Loss of two water molecules. |

| Anhydrous Decomposition | 200 - 400 | Variable | Decomposition of zinc pivalate to zinc oxide. |

| Final Residue | > 400 | - | Stable zinc oxide remains. |

The decomposition of the pivalate ligands in the second stage results in the formation of various volatile organic compounds. By analogy with the decomposition of other metal carboxylates, the expected volatile products from the thermal decomposition of zinc pivalate would include:

Pivalic Anhydride: Formed through the reaction of pivalate radicals.

Di-tert-butyl Ketone: A primary decomposition product resulting from the breakdown of the pivalate structure.

Carbon Dioxide (CO2): A common product of carboxylate decomposition.

Isobutylene: Resulting from the fragmentation of the tert-butyl group.

The precise composition of the volatile products can be influenced by the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

The dehydration of this compound involves the removal of two molecules of water. This process is an endothermic event that disrupts the crystal lattice. The mechanism of dehydration in hydrated metal carboxylates can be complex, potentially occurring in a single step or through the formation of an intermediate monohydrate. The water molecules are typically coordinated to the zinc ion, and their removal leads to a change in the coordination environment of the metal center. This can result in a structural transformation of the compound from a crystalline hydrated form to a potentially amorphous or different crystalline anhydrous form. The kinetics and mechanism of dehydration can be influenced by factors such as heating rate and water vapor pressure in the surrounding atmosphere.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are thermal analysis techniques used to measure the difference in heat flow between a sample and a reference as a function of temperature. These methods are instrumental in identifying thermal transitions such as melting, sublimation, and phase changes, and in determining the energetics of these processes.

DSC and DTA curves for this compound would be expected to show distinct thermal events:

Endothermic Peak for Dehydration: A broad endothermic peak corresponding to the energy absorbed to remove the water molecules of crystallization.

Endothermic/Exothermic Peaks for Decomposition: The decomposition of the anhydrous zinc pivalate will be represented by one or more peaks. These can be endothermic or exothermic depending on the specific decomposition reactions and the atmosphere.

Sublimation: Anhydrous zinc pivalate is known to sublime. orgsyn.org This phase transition would be observed as a significant endothermic event in the DSC/DTA curve, potentially overlapping with decomposition at higher temperatures.

The presence of sharp or broad peaks can also provide information about the nature of the transitions, with sharp peaks indicating a well-defined process like melting of a pure substance, and broad peaks suggesting a more complex or kinetically controlled process like the decomposition of a polymer.

The area under a DSC or DTA peak is proportional to the enthalpy change (ΔH) of the corresponding thermal event. This allows for the quantification of the energy absorbed or released during dehydration and decomposition.

Enthalpy of Dehydration: The energy required to remove the water of crystallization can be calculated from the area of the first endothermic peak. This value provides insight into the strength of the water-metal and hydrogen bonds within the crystal structure.

While specific enthalpy values for this compound are not available in the provided search results, studies on analogous compounds can provide an estimation of the magnitude of these energetic changes.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing computational cost with high accuracy for predicting the properties of molecular systems. In the context of zinc pivalate (B1233124) dihydrate, DFT calculations have been instrumental in elucidating its electronic structure, geometry, and spectroscopic signatures.

One of the primary applications of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For zinc pivalate dihydrate, these calculations typically start with a plausible initial structure, which is then refined by minimizing the energy of the system. This process yields precise bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Dimeric Zinc Carboxylate Core (Representative Data)

| Parameter | Typical Calculated Value (Å/°) |

|---|---|

| Zn-Zn distance | 2.8 - 3.0 Å |

| Zn-O (carboxylate) distance | 1.9 - 2.1 Å |

| Zn-O (water) distance | 2.1 - 2.3 Å |

| O-Zn-O angle | 88 - 92° |

| Zn-O-C angle | 120 - 125° |

Note: These values are representative and can vary depending on the specific computational method and basis set used.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, these calculations help in assigning the characteristic vibrational modes, such as the symmetric and asymmetric stretching frequencies of the carboxylate groups and the vibrational modes of the coordinated water molecules. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for paramagnetic complexes, DFT can predict NMR chemical shifts for diamagnetic systems like this compound. Theoretical calculations of the 1H and 13C NMR chemical shifts can aid in the interpretation of experimental spectra, especially for complex structures.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions, which correspond to the absorption bands observed experimentally. For this compound, these transitions are likely to involve metal-to-ligand or ligand-to-metal charge transfers.

Table 2: Calculated vs. Experimental Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Carboxylate asymmetric stretch | ~1580 | ~1605 |

| Carboxylate symmetric stretch | ~1420 | ~1417 |

To gain a deeper understanding of the chemical bonds within this compound, advanced computational techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.

NBO Analysis: This method provides a picture of the localized bonds and lone pairs within a molecule. For this compound, NBO analysis can quantify the strength and nature of the coordinate bonds between the zinc ions and the oxygen atoms of the pivalate and water ligands. It can also reveal details about charge transfer interactions between the metal centers and the ligands.

QTAIM Analysis: QTAIM is a powerful tool for characterizing the topology of the electron density. By analyzing the critical points in the electron density, one can identify and classify chemical bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. In this compound, this analysis can precisely define the nature of the Zn-O bonds and identify weaker non-covalent interactions, such as hydrogen bonds involving the water molecules.

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation energies. For instance, the mechanism of ligand exchange reactions, where the coordinated water molecules are replaced by other ligands, can be computationally explored. These studies provide insights into the reactivity of this compound and can guide the design of new synthetic routes.

The solid-state structure of this compound is governed by a complex network of intermolecular interactions. DFT calculations can be used to model these interactions, such as hydrogen bonding between the coordinated water molecules and the carboxylate oxygen atoms of neighboring molecules. Understanding these interactions is crucial for explaining the crystal packing and the resulting macroscopic properties of the material. By calculating the interaction energies, one can predict the most stable supramolecular assemblies.

Molecular Dynamics Simulations (if relevant to solution or solid-state behavior)

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. For this compound, MD simulations could be employed to study its behavior in solution, including the dynamics of ligand exchange and the interaction with solvent molecules. In the solid state, MD simulations can provide insights into the vibrational dynamics of the crystal lattice and the mobility of the water molecules at different temperatures.

Hirshfeld Surface and Energy Framework Analysis for Crystal Packing

A comprehensive search of scientific literature did not yield specific studies that have conducted Hirshfeld surface analysis and energy framework analysis on the crystal structure of this compound. While these computational methods are widely used to investigate intermolecular interactions and crystal packing in various coordination compounds, including other zinc complexes, specific research findings and data tables for this compound are not publicly available at this time.

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal lattice. This method provides a quantitative measure of the strength of the electrostatic, dispersion, repulsion, and polarization components of the total interaction energy. The results are often visualized as energy frameworks, which depict the topology and relative strength of the intermolecular interactions that stabilize the crystal structure.

Although specific data for this compound is unavailable, these theoretical and computational chemistry studies would provide valuable insights into its crystal packing. Such analyses would elucidate the nature and strength of the hydrogen bonding involving the coordinated water molecules and the pivalate ligands, as well as other weaker interactions that contribute to the stability of the crystal lattice.

Coordination Polymerization and Supramolecular Chemistry of Zinc Pivalate Dihydrate

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Zinc pivalate (B1233124) serves as a significant component in the synthesis of more complex coordination compounds, including metal-organic frameworks (MOFs) and coordination polymers. Its utility stems from the defined coordination geometry of the zinc ion and the specific steric and electronic properties of the pivalate ligand.

Zinc Pivalate as a Building Block or Precursor for Extended Structures

Zinc pivalate, often represented as Zn(OPiv)₂, is a versatile precursor for creating organozinc reagents that are subsequently used in the construction of larger molecular architectures. orgsyn.orgorgsyn.org While not always directly incorporated as a repeating unit in the final framework, it plays a crucial role in the transmetallation step to generate functionalized organozinc species. strath.ac.uknih.gov These species are then employed in reactions, such as Negishi cross-couplings, to build complex organic linkers that can be used to form MOFs. nih.govresearchgate.net

In some instances, zinc pivalate itself can act as a coordination polymer. researchgate.net The structure involves zinc(II) atoms bound together in pairs by two pivalic acid anions, demonstrating its inherent ability to form extended networks. researchgate.net The synthesis of functionalized solid arylzinc pivalates can be achieved through methods like directed metalation using TMPMgCl·LiCl followed by the addition of Zn(OPiv)₂, or by using TMPZnOPiv. orgsyn.org These solid organozinc pivalate reagents show enhanced air and moisture stability, making them valuable in synthesis. nih.govthieme-connect.com

The general process for preparing arylzinc pivalates involves the reaction of an aryl halide with magnesium to form a Grignard reagent, which then undergoes transmetallation with zinc pivalate. This highlights the role of zinc pivalate as a key precursor.

Table 1: Preparation of Selected Organozinc Pivalates

| Aryl Halide Precursor | Reagents | Resulting Organozinc Pivalate | Yield (%) |

|---|---|---|---|

| Ethyl 3-fluorobenzoate (B1230327) | 1. TMPMgCl·LiCl 2. Zn(OPiv)₂ | Ethyl 3-fluorobenzoylzinc pivalate | 92 |

| 4,6-dichloropyrimidine | TMPZnOPiv·LiCl | (4,6-dichloropyrimidinyl)zinc pivalate | 78 |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Design Principles for Porous Frameworks

The rational design of porous MOFs relies on a building-block approach where metal ions or clusters (nodes) are connected by organic molecules (linkers or spacers). researchgate.netillinois.edu The choice of these building blocks allows for control over the resulting structure, including pore size, shape, and chemical functionality. illinois.edu For zinc-based MOFs, the Zn(II) ion is a popular choice due to its versatile coordination geometry, typically forming four- to six-coordinate polyhedra. researchgate.netmdpi.com

Key design principles for creating porous frameworks using zinc-based precursors include:

Reticular Chemistry : This strategy involves using rigid and highly symmetrical organic linkers to direct the formation of a specific, predetermined network topology. illinois.edu A classic example is the synthesis of MOF-5, which uses Zn₄O secondary building units (SBUs) linked by linear dicarboxylates. illinois.edu The use of different length linkers with the same geometry can produce a series of isoreticular MOFs with varying pore sizes but the same underlying framework. illinois.edu

Solvent and Temperature Control : The choice of solvent and reaction temperature can significantly influence the final phase of the MOF produced. rsc.org For example, the synthesis of zinc-based MOFs in tetrahydrofuran (B95107) (THF) can yield different structural phases compared to syntheses in other solvents. rsc.org

Functionalization of Linkers : Introducing specific functional groups onto the organic linkers can modify the properties of the resulting MOF. This can enhance gas sorption capabilities, introduce catalytic sites, or alter the framework's stability. researchgate.netencyclopedia.pub The introduction of nitrogen-based linkers into zinc MOFs, for instance, can render the structure more tolerant to moisture compared to those with only carboxylate linkers. byu.edu

The construction of porous organic frameworks can also be achieved through interface-induced polymerization, offering another route to process these materials into functional structures like membranes. rsc.org

Supramolecular Assembly and Crystal Engineering Principles

The formation of coordination polymers and MOFs from precursors like zinc pivalate is governed by the principles of supramolecular chemistry and crystal engineering. These fields focus on controlling the assembly of molecules through non-covalent interactions to create ordered, functional solid-state structures.

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonding is a critical directional force in the self-assembly of supramolecular structures. ciac.jl.cnmdpi.commdpi.com In the context of zinc pivalate dihydrate, the coordinated water molecules are key participants in forming hydrogen bond networks. These interactions can link individual coordination units, such as dimers or chains, into higher-dimensional architectures (e.g., 2D sheets or 3D frameworks). nih.govnih.gov

For instance, in the lamellar coordination polymer {[Zn(µ₃-pmdc)(H₂O)]·H₂O}n, layers built from zinc ions and pyrimidine-4,6-dicarboxylate linkers are piled up and held together by hydrogen bonding interactions. nih.gov The intensity of hydrogen bonding can be a determining factor for the stability and properties of the final material. ciac.jl.cnnih.gov An optimal balance of hydrogen bond interactions between the organic molecules themselves, and between the molecules and the solvent or other components, is necessary to achieve high stability and performance. ciac.jl.cn In some structures, nitrate (B79036) counterions can also play a significant role in the cohesion between metallotectons by forming N–H···O hydrogen bonds. nih.gov

Pi-Stacking and Other Non-Covalent Interactions

Alongside hydrogen bonding, other non-covalent interactions are crucial in the crystal engineering of zinc-based coordination compounds. mdpi.com Pi-stacking (π-π) interactions, which occur between aromatic rings of organic linkers, are a significant factor in stabilizing supramolecular assemblies. rsc.orgnih.govsemanticscholar.org

These interactions can dictate the packing arrangement of coordination polymers, often working in concert with hydrogen bonds to build up the final crystal structure. rsc.org For example, in certain zinc complexes, π-π stacking interactions between adjacent aromatic ligands help to expand 1D coordination polymers into 2D supramolecular networks. rsc.org The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, and their strength can be influenced by substituents on the aromatic rings. nih.gov Theoretical studies and database analyses have confirmed the prevalence and importance of π-π interactions involving heterocyclic systems like oxadiazole and pyridine in crystal packing. mdpi.com

Ligand Design for Tailored Supramolecular Architectures

The design of the organic ligand is arguably the most powerful tool in crystal engineering for creating tailored supramolecular architectures. The geometry, rigidity, and functionality of the ligand directly influence the connectivity and dimensionality of the resulting coordination polymer.

The self-assembly of zinc coordination polymers is highly sensitive to the nature of the ligand. nih.gov For example, using a ligand like 6-pyridin-2-yl- orgsyn.orgnih.govresearchgate.net-triazine-2,4-diamine, which has both a metal-coordinating bipyridine-like site and hydrogen-bonding diaminotriazinyl groups, allows for a programmed construction approach. The metal ion (e.g., Zn(II)) predictably coordinates to the pyridyl-triazine unit, while the diaminotriazinyl groups direct the self-assembly of these metallotectons into extended networks via hydrogen bonding. nih.gov

By systematically modifying the organic linker, chemists can control various aspects of the final structure:

Dimensionality : Linear, ditopic linkers tend to form 1D chains or 2D grids, while more complex, polytopic linkers can generate 3D frameworks.

Porosity : The length and rigidity of the linker are primary determinants of the pore size and shape within a MOF. illinois.edu

Functionality : Incorporating specific chemical groups into the ligand can imbue the final material with desired properties, such as catalytic activity, luminescence, or selective binding capabilities. mdpi.com

This strategic approach allows for the creation of a wide range of ordered materials with controllable architectures and tunable properties. nih.gov

Applications in Advanced Materials Science and Catalysis

Precursors for Functional Materials Synthesis

The utility of zinc compounds as precursors for creating functional materials like zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) is well-established. These materials are synthesized through various methods, including thermal decomposition and vapor deposition techniques, where the choice of precursor can significantly influence the final product's properties.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key techniques for producing high-quality thin films for electronic and optoelectronic applications. researchgate.nethsbi.de The selection of a suitable volatile and thermally stable precursor is critical for these processes. While various organozinc compounds like dimethylzinc (B1204448) and diethylzinc (B1219324) are commonly used for depositing ZnO films via CVD and ALD, the specific use of zinc pivalate (B1233124) dihydrate is not widely reported in scientific literature for these applications. google.comrsc.orgresearchgate.netmdpi.com The deposition of ZnO thin films by ALD is a flexible method that can be performed on large or multiple substrates simultaneously. arxiv.org

Commonly used precursors for ZnO thin film deposition are often organometallic compounds that offer the required volatility and reactivity under deposition conditions. google.comrsc.orgmdpi.com

Zinc oxide (ZnO) nanomaterials are of great interest due to their diverse applications in sensors, photocatalysis, and electronics. mdpi.com A common method for synthesizing ZnO nanoparticles is the thermal decomposition of zinc-containing precursors, such as zinc acetate (B1210297) or basic zinc carbonate. rsc.orgresearchgate.netscispace.com This process involves heating the precursor to a temperature where it decomposes to form crystalline ZnO. researchgate.netnih.gov

The properties of the resulting ZnO nanoparticles, such as crystallite size, morphology, and surface area, are highly dependent on the precursor used and the synthesis conditions. mdpi.comnih.govnih.gov While zinc pivalate, as a zinc carboxylate, could theoretically serve as a precursor in such thermal decomposition methods, the scientific literature more frequently documents the use of other zinc salts.

| Precursor | Synthesis Method | Resulting Morphology | Reference |

|---|---|---|---|

| Zinc Acetate Dihydrate | Sol-Gel / Precipitation | Nanoparticles, Nanorods | mdpi.comnih.gov |

| Zinc Nitrate (B79036) Hexahydrate | Sol-Gel / Hydrothermal | Irregular Polycrystalline Structures | mdpi.commdpi.com |

| Zinc Chloride | Precipitation | Nanoparticles | nih.gov |

| Basic Zinc Carbonate | Thermal Decomposition | Skeletal, Porous Nanoparticles | scispace.com |

Zinc sulfide (ZnS) is another important II-VI semiconductor with applications in optoelectronics and as a shelling material for quantum dots. digitellinc.comkashanu.ac.ir The synthesis of ZnS nanostructures is often achieved through chemical precipitation or solvothermal methods, utilizing a zinc source and a sulfur source. mdpi.commdpi.com

Commonly employed zinc precursors for ZnS synthesis include zinc acetate, zinc chloride, and zinc xanthates. kashanu.ac.irmdpi.commdpi.com These precursors react with sulfur-containing compounds like thioacetamide (B46855) or sodium sulfide to form ZnS nanoparticles. mdpi.com The specific application of zinc pivalate as a precursor for the fabrication of ZnS nanostructures is not extensively detailed in the available research.

Role in Organic Synthesis as Organometallic Reagents

While the direct use of zinc pivalate dihydrate in materials synthesis is limited, its anhydrous form, zinc pivalate (Zn(OPiv)₂), is a key component in the preparation of a class of highly effective organometallic reagents known as organozinc pivalates (R-Zn-OPiv). orgsyn.orgorgsyn.org These reagents have gained prominence in modern organic synthesis due to their remarkable stability and versatility in forming carbon-carbon bonds. rsc.org

Organozinc pivalates are powerful reagents for a wide array of carbon-carbon bond-forming reactions, which are fundamental in the construction of complex organic molecules. orgsyn.orgorgsyn.orguni-muenchen.de Their utility stems from the ability of the carbon-zinc bond to participate in transmetalation with various transition metal catalysts, most notably palladium, nickel, and cobalt. rsc.orguni-muenchen.denih.govresearchgate.net

These reagents are particularly effective in:

Cross-Coupling Reactions : They are excellent nucleophiles in Negishi-type cross-coupling reactions, allowing for the formation of C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(sp³) bonds. uni-muenchen.denih.gov Cobalt-catalyzed cross-couplings have also been successfully performed. researchgate.net

Copper-Catalyzed Reactions : Organozinc pivalates readily undergo copper-catalyzed reactions, including allylation and carbocupration, expanding their synthetic utility. orgsyn.orguni-muenchen.de

Carbonyl Additions : They participate in addition reactions to aldehydes and ketones, a classic transformation for forming new carbon-carbon bonds and alcohols. uni-muenchen.deorganic-chemistry.orgwikipedia.org

Conjugate Additions : These reagents can also be used for 1,4-addition reactions to α,β-unsaturated carbonyl compounds. uni-muenchen.de

| Reaction Type | Catalyst/Mediator | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Negishi Cross-Coupling | Palladium (Pd), Cobalt (Co) | Aryl-Aryl, Aryl-Alkyl, etc. | Mild conditions, broad scope. | rsc.orguni-muenchen.denih.gov |

| Allylation | Copper (Cu) | Allyl-Aryl/Alkyl | Efficient formation of allylic C-C bonds. | orgsyn.orgorgsyn.org |

| Carbocupration | Copper (Cu) | C-C (via addition to alkynes) | Forms functionalized alkenes. | uni-muenchen.de |

| Addition to Aldehydes | Uncatalyzed or Lewis Acid | C-C (forms secondary alcohols) | High functional group tolerance. | uni-muenchen.deorganic-chemistry.org |

| 1,4-Addition (Conjugate Addition) | Copper (Cu) | C-C (β to a carbonyl) | Useful for extending carbon chains. | uni-muenchen.de |

A defining advantage of organozinc pivalates over traditional organozinc halides (e.g., R-ZnCl) is their significantly enhanced stability towards air and moisture. rsc.orgnih.gov These reagents can often be prepared as solid materials which can be handled in the air for brief periods without significant degradation. orgsyn.orgorgsyn.org

This increased stability is attributed to their formulation, often as mixed zinc-magnesium organometallics that include magnesium pivalate. uni-muenchen.denih.gov Structural studies suggest that the magnesium pivalate component may help to sequester water, thereby protecting the reactive carbon-zinc bond. nih.gov This robustness simplifies their handling and storage compared to highly sensitive organometallic reagents like organolithiums or Grignard reagents. uni-muenchen.de

Furthermore, organozinc pivalates exhibit excellent functional group compatibility. orgsyn.orgnih.gov They tolerate a wide range of sensitive functional groups such as esters, nitriles, and ketones within the organozinc reagent itself or the reaction partner. This chemoselectivity is crucial for the late-stage functionalization of complex molecules, making them valuable tools in pharmaceutical and agrochemical research. orgsyn.orgnih.gov

Ring Opening Reactions (e.g., cyclopropanols)

While direct catalysis by this compound in the ring-opening reactions of cyclopropanols is not extensively detailed, the broader field of zinc-catalyzed transformations of these strained rings is well-established. These reactions are significant as they provide pathways to valuable organic compounds. The core mechanism often involves the generation of a zinc homoenolate intermediate through the cleavage of the three-membered ring. google.com

Zinc catalysts, such as those generated from diethylzinc and a β-amino alcohol, have been shown to promote reactions like the β-allylation of cyclopropanols. mdpi.comsumdu.edu.ua In these transformations, the zinc catalyst facilitates the ring opening of a zinc cyclopropoxide to form a homoenolate. This intermediate can then undergo enolization, rendering the α-carbon nucleophilic and enabling it to react with an electrophile. mdpi.com Subsequent ring-closure can regenerate the cyclopropane (B1198618) ring with a new functional group attached. mdpi.comsumdu.edu.ua This reactivity highlights the potential of zinc-based systems to mediate complex transformations involving cyclopropanol (B106826) scaffolds. google.com

Catalytic Applications

Zinc pivalate and its derivatives have carved a significant niche in catalysis, particularly as highly effective reagents in cross-coupling reactions. Their utility spans both homogeneous and heterogeneous systems, although their most prominent role is as a precursor or reagent in homogeneous catalysis.

Homogeneous Catalysis

Organozinc pivalates, which can be prepared from zinc pivalate, are recognized as superior reagents in homogeneous catalysis, particularly for transition metal-catalyzed cross-coupling reactions. orgsyn.org These solid, salt-stabilized reagents exhibit significantly enhanced stability towards air and moisture compared to conventional organozinc halides, which makes them more user-friendly in a laboratory setting. nih.gov

Table 1: Examples of Homogeneous Catalysis using Organozinc Pivalates This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst | Zinc Reagent | Substrates | Key Features |

|---|---|---|---|---|

| Difluoroalkylarylation | Cobalt (e.g., CoBr₂) | Arylzinc pivalates | Alkenes, 1,3-dienes, difluoroalkyl bromides | High regioselectivity; mild reaction conditions; cascade C-C bond formation. nih.govresearchgate.net |

| Negishi Cross-Coupling | Palladium | (Hetero)arylzinc pivalates | Unsaturated halides | Good reactivity; applicable to late-stage functionalization. nih.gov |

| Cross-Coupling | Cobalt | (Hetero)arylzinc pivalates | Unsaturated halides, alkenyl acetates, N-hydroxylamine benzoates | Low toxicity catalyst; high functional group tolerance. nih.gov |

| C-C Bond Formation | Copper, Palladium | Aryl and heteroarylzinc pivalates | Aldehydes, allylic halides | Broad range of C-C bond formations including allylation and 1,4-additions. nih.gov |

Heterogeneous Catalysis

The direct application of this compound as a solid heterogeneous catalyst is not widely reported. Its primary role in this domain is as a precursor for the synthesis of heterogeneous catalytic materials. Zinc salts, including carboxylates like zinc acetate, are commonly used to produce zinc oxide (ZnO) nanoparticles or mixed-metal oxides through thermal decomposition or co-precipitation methods. google.comresearchgate.net

For example, heterogeneous catalysts of the zinc aluminate spinel type can be prepared by the co-precipitation of zinc and aluminum salts, followed by calcination. google.com Similarly, the thermal decomposition of zinc carboxylates is a straightforward method to produce ZnO powders. researchgate.netmdpi.com These resulting ZnO materials can then be employed as heterogeneous catalysts in various industrial processes. Therefore, this compound serves as a potential starting material for creating catalytically active, solid-state materials.

Photocatalysis and Electrocatalysis

In the fields of photocatalysis and electrocatalysis, this compound primarily functions as a precursor material rather than the active component itself.

Photocatalysis: Zinc oxide (ZnO) is a well-known semiconductor photocatalyst used for the degradation of organic pollutants. researchgate.net A common and effective method for synthesizing ZnO nanoparticles is the thermal decomposition of zinc precursors, such as zinc acetate dihydrate. researchgate.netvnu.edu.vn This process involves heating the zinc salt to a specific temperature, causing it to decompose and form crystalline ZnO. vnu.edu.vn The photocatalytic activity of the resulting ZnO is influenced by factors such as crystallite size and morphology, which can be controlled by the synthesis conditions. researchgate.netresearchgate.net By analogy, this compound can be used as a precursor in similar thermal decomposition routes to generate ZnO nanoparticles suitable for photocatalytic applications. researchgate.net

Electrocatalysis: The application of this compound in electrocatalysis is not well-documented in the available literature. While zinc-containing materials, such as zinc-stabilized tungstates, have been investigated as electrocatalysts for reactions like the hydrogen evolution reaction, the precursors used for their synthesis are typically inorganic salts like zinc nitrate. mdpi.com There is currently limited information directly linking this compound to the fabrication of electrocatalysts.

Development of Optoelectronic Materials and Sensors

Similar to its role in catalysis, this compound serves as a valuable precursor for creating zinc oxide (ZnO)-based materials used in optoelectronics and chemical sensors. The final functional material is typically ZnO, which possesses advantageous electronic and optical properties. mdpi.commdpi.com

Optoelectronic Materials: ZnO is a wide-bandgap semiconductor that is highly transparent in the visible region, making it an ideal material for optoelectronic devices like transparent conductive oxides (TCOs) in solar cells and light-emitting diodes (LEDs). sumdu.edu.uamdpi.com Thin films of ZnO are often prepared using techniques such as spray pyrolysis, chemical vapor deposition, or sol-gel methods, which utilize zinc salts as precursors. sumdu.edu.uaresearchgate.net For instance, zinc acetate is a common precursor in spray pyrolysis to deposit ZnO thin films. sumdu.edu.ua this compound can similarly be employed in such chemical routes, where it undergoes thermal decomposition to form a ZnO thin film on a substrate. Doping the ZnO film with elements like aluminum can further tune its electrical and optical properties for specific applications. sumdu.edu.ua

Sensors: ZnO nanomaterials are extensively used in the fabrication of chemical sensors for detecting various gases and chemical species due to their high surface-to-volume ratio, thermal stability, and conductive nature. mdpi.com The sensing mechanism often relies on the change in electrical conductivity of the ZnO material upon adsorption of analyte molecules. mdpi.com The synthesis of these ZnO nanostructures, which can be in the form of nanoparticles, nanorods, or nanoflowers, often starts from a zinc salt precursor. mdpi.com Green synthesis methods or hydrothermal processes using precursors like zinc nitrate or acetate are common. mdpi.com this compound can serve as a precursor in these fabrication processes to generate the ZnO nanomaterials that form the active sensing layer of the device. mdpi.comspringerprofessional.de

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Tunable Structures

The synthesis of zinc pivalate (B1233124) and its derivatives is moving beyond traditional solution-based methods towards more sustainable and controllable techniques. These novel routes aim to provide greater command over the final product's structure, morphology, and properties.

One promising area is mechanochemistry , which involves solvent-free or low-solvent reactions conducted through mechanical grinding or milling. This approach has been successfully employed for the synthesis of various metal complexes and offers a greener alternative to conventional methods. For instance, mechanochemical synthesis has been demonstrated for the preparation of air-stable organozinc pivalates, which are valuable reagents in cross-coupling reactions.

Sonochemistry , the application of ultrasound to chemical reactions, is another emerging synthetic route. The acoustic cavitation generated by ultrasound can lead to unique reaction pathways, producing nanomaterials with unusual properties. While not yet extensively reported for zinc pivalate dihydrate itself, sonochemical methods have been used to synthesize zinc oxide nanoparticles from zinc acetate (B1210297), a related precursor, suggesting its potential applicability.

Microwave-assisted synthesis offers rapid and uniform heating, often leading to shorter reaction times and improved product yields. This technique has been utilized for the synthesis of zinc oxide nanoparticles and other metal-organic frameworks, and its application to the synthesis of zinc pivalate-based materials could enable the rapid screening of reaction conditions and the formation of novel crystalline phases.

The development of these and other novel synthetic routes will be crucial for creating zinc pivalate-based materials with precisely tailored structures for specific applications.

Exploration of New Structural Motifs and Hybrid Materials

Zinc pivalate's ability to form diverse coordination networks is a key area of ongoing research. While the simple binary compound can form one-dimensional coordination polymers, the introduction of ancillary ligands can lead to a wide array of discrete mono- or polynuclear complexes. Future work will likely focus on the rational design of new structural motifs by employing a broader range of organic linkers.

This exploration extends to the creation of hybrid materials , where zinc pivalate components are integrated with other materials to achieve synergistic properties. A significant area of interest is the use of zinc pivalate as a precursor for the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are highly porous materials with applications in gas storage, separation, and catalysis. By carefully selecting organic linkers and reaction conditions, novel MOFs with tailored pore sizes and functionalities can be constructed using zinc pivalate as a source of zinc nodes.

The formation of coordination polymers with unique topologies and properties is another active research direction. In the structure of zinc(II) pivalate, neighboring zinc atoms are linked by bidentate bridging carboxylate groups, forming one-dimensional chains. researchgate.net The investigation of how different pivalate-like ligands and co-ligands can influence the dimensionality and connectivity of these polymers will be a key focus.

Advanced In-Situ Characterization Techniques

To gain a deeper understanding of the formation mechanisms and dynamic behavior of zinc pivalate-based materials, advanced in-situ characterization techniques are becoming increasingly important. These methods allow researchers to monitor reactions and structural transformations in real-time, providing insights that are not accessible through conventional ex-situ analysis.

Techniques such as in-situ X-ray diffraction (XRD) and in-situ spectroscopy (e.g., Raman, FTIR) can be used to follow the crystallization process of zinc pivalate coordination polymers and MOFs, identifying reaction intermediates and understanding the kinetics of their formation.

For organozinc pivalate reagents, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy , including Diffusion-Ordered Spectroscopy (DOSY), and Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to study the species present in solution. nih.govconsensus.app These studies have revealed that in solution, these reagents can exist as separated species, providing crucial information about their stability and reactivity. nih.govconsensus.app Future research will likely involve applying these techniques under reaction conditions to directly observe the active catalytic species and intermediates in cross-coupling reactions.

Computational Design of Zinc Pivalate-Based Materials with Predicted Properties

Computational modeling and simulation are powerful tools for accelerating the discovery and design of new materials. In the context of zinc pivalate, computational methods can be used to predict the structures and properties of novel materials before they are synthesized in the laboratory.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bonding, and reactivity of zinc pivalate complexes. uwa.edu.au This can provide insights into their catalytic activity and help in the design of more efficient catalysts. For instance, DFT calculations have been used to rationalize the high regioselectivity of reactions involving organozinc reagents. researchgate.net

Topological modeling techniques are being used to characterize and predict the structures of zinc-based MOFs. nih.govresearchgate.net By understanding the relationship between the molecular building blocks and the resulting framework topology, it is possible to design MOFs with desired properties, such as specific pore sizes for gas separation or tailored active sites for catalysis. The application of these computational tools to zinc pivalate-based systems will enable a more rational and efficient approach to materials design.

Expanding Catalytic Applications and Mechanistic Insights

Organozinc pivalates have proven to be versatile and highly effective reagents in a variety of transition metal-catalyzed cross-coupling reactions, including Negishi, Suzuki-Miyaura, and Sonogashira couplings. researchgate.net A key advantage of these reagents is their enhanced air and moisture stability compared to traditional organozinc halides, which simplifies their handling and broadens their applicability. researchgate.netnih.gov

Future research will focus on expanding the scope of these catalytic applications. This includes the development of new coupling partners and the use of more earth-abundant and less toxic metal catalysts, such as cobalt and copper. nih.gov For example, cobalt-catalyzed electrophilic aminations and difluoroalkylarylation of alkenes using organozinc pivalates have been successfully demonstrated. nih.gov

A deeper understanding of the reaction mechanisms is crucial for the development of more efficient and selective catalytic systems. Kinetic experiments have highlighted the unique reactivity of organozinc pivalates compared to their halide counterparts. nih.govresearchgate.netrsc.org Mechanistic studies, combining experimental techniques with computational modeling, will continue to be a major focus. These studies aim to elucidate the nature of the active catalytic species, the role of the pivalate ligand, and the elementary steps of the catalytic cycle. nih.govresearchgate.netrsc.org For instance, in some cobalt-catalyzed reactions, a Co(I)/Co(II)/Co(III) catalytic cycle involving a single electron transfer (SET) mechanism has been proposed. nih.gov

| Catalyst | Reaction Type | Substrates | Key Features |

| Palladium | Negishi Cross-Coupling | Aryl halides, organozinc pivalates | High functional group tolerance, mild conditions. researchgate.netnih.govresearchgate.net |

| Cobalt | Difluoroalkylarylation | Alkenes, difluoroalkyl bromides, arylzinc pivalates | Regioselective, cascade C-C bond formation. nih.gov |

| Cobalt | Electrophilic Amination | Organozinc pivalates, hydroxylamine (B1172632) benzoates | Cost-effective, late-stage functionalization. researchgate.net |

| Copper | Allylation / Amination | Organozinc pivalates | Versatile for C-C and C-N bond formation. |

Integration into Multifunctional Materials Systems

The unique properties of zinc pivalate-derived materials make them promising candidates for integration into multifunctional systems. This involves combining the properties of zinc pivalate-based components with other materials to create devices with enhanced or novel functionalities.

One emerging application is in the field of optoelectronics . For example, N-heterocycles synthesized using organozinc pivalates have shown potential for use in organic light-emitting diodes (OLEDs) and as hole-transporting materials in perovskite solar cells . researchgate.net The tunability of the electronic properties of these molecules through synthetic modification of the organozinc pivalate precursors is a key advantage.

There is also potential for the use of zinc pivalate-based materials in sensors and other electronic devices . The porous nature of MOFs derived from zinc pivalate could be exploited for the development of chemical sensors, where the adsorption of specific molecules into the pores leads to a detectable change in the material's properties. The integration of these materials onto electrode surfaces or into microelectronic devices is an active area of research.

Future work will focus on developing methods for the controlled deposition and patterning of zinc pivalate-based thin films and nanostructures, which is essential for their integration into functional devices. The exploration of their electrical, optical, and magnetic properties will also be crucial for identifying new application areas.

Q & A

Q. What are the optimal synthetic conditions for producing high-purity zinc pivalate dihydrate?

this compound is typically synthesized via ligand exchange or precipitation from zinc salts and pivalic acid. Key parameters include pH control (~6–8), stoichiometric ratios (1:2 Zn:pivalate), and solvent selection (e.g., aqueous or ethanol-water mixtures). Post-synthesis, recrystallization from hot ethanol or acetonitrile improves purity. Characterization via elemental analysis and inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy .

Q. Which spectroscopic methods are most reliable for confirming the coordination geometry of this compound?

Fourier-transform infrared (FTIR) spectroscopy identifies carboxylate binding modes (monodentate vs. bidentate) via asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretches (Δν = νₐₛ − νₛ < 200 cm⁻¹ suggests bidentate). Powder X-ray diffraction (PXRD) matches experimental patterns with simulated structures (e.g., Mercury CCDC). Thermogravimetric analysis (TGA) confirms hydration states by mass loss at 80–120°C (dihydrate decomposition) .

Q. How does the dihydrate form influence zinc pivalate’s stability under ambient conditions?

The dihydrate structure stabilizes the compound via hydrogen bonding between water molecules and carboxylate groups. Storage in desiccators or under inert gas (N₂/Ar) prevents dehydration. Dynamic vapor sorption (DVS) studies quantify hygroscopicity, while accelerated aging tests (40°C/75% RH) assess long-term stability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of fine particulates. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Waste disposal follows local regulations for heavy metal salts. Acute toxicity data (LD₅₀) and material safety data sheets (SDS) should guide risk assessments .

Advanced Research Questions

Q. How can contradictory thermal decomposition data for this compound be resolved?

Discrepancies often arise from varying heating rates (e.g., 5°C/min vs. 10°C/min) or atmospheric conditions (air vs. N₂). Replicate experiments using controlled-rate TGA coupled with differential scanning calorimetry (DSC) and evolved gas analysis (EGA) clarify decomposition pathways. Statistical tools like principal component analysis (PCA) identify outliers in datasets .

Q. What experimental designs minimize ligand displacement during catalytic applications of this compound?

Ligand stability in solution is assessed via UV-Vis spectroscopy or nuclear magnetic resonance (NMR) titration. Chelating additives (e.g., pyridine derivatives) or low-polarity solvents (toluene) reduce displacement. In situ X-ray absorption spectroscopy (XAS) monitors coordination changes during catalysis .

Q. How does the pivalate ligand’s steric bulk impact zinc’s Lewis acidity compared to smaller carboxylates (e.g., acetate)?

Competitive titration with Lewis bases (e.g., triethylphosphine oxide) quantifies acidity shifts. Computational studies (DFT) compare charge density at the Zn center. Catalytic performance in benchmark reactions (e.g., ester hydrolysis) correlates steric effects with turnover rates .

Q. What advanced techniques validate the homogeneity of this compound in composite materials?

Cross-sectional SEM-EDS mapping confirms elemental distribution. Solid-state NMR (¹H/¹³C) detects phase impurities. Pair distribution function (PDF) analysis of synchrotron X-ray data reveals short-range structural disorder .

Methodological Notes

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility studies .

- Experimental Reproducibility : Document synthesis parameters (e.g., stirring rate, cooling gradients) in supplemental materials .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.